molecular formula C16H10BrClN4OS B11050056 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050056
M. Wt: 421.7 g/mol
InChI Key: WSEPYWHERPJBOS-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the compound’s structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 3-bromoaniline with 5-chloro-2-methoxybenzoyl chloride to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or chlorine substituents, resulting in the formation of dehalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like nitrating mixtures, sulfonating agents, and halogenating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Bromophenyl)-3-(5-chloro-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Bromophenyl)-3-(5-chloro-2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts distinct chemical properties and biological activities compared to its analogs. These differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H10BrClN4OS

Molecular Weight

421.7 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrClN4OS/c1-23-13-6-5-11(18)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-10(17)7-9/h2-8H,1H3

InChI Key

WSEPYWHERPJBOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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